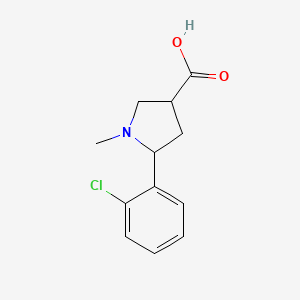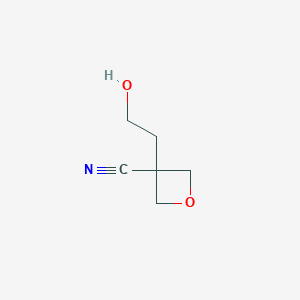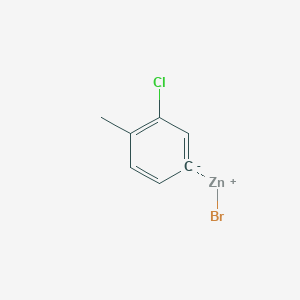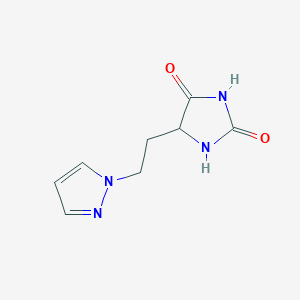
5-(2-(1H-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-(1H-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione is a heterocyclic compound that features both imidazolidine and pyrazole rings
Preparation Methods
The synthesis of 5-(2-(1H-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazine with a carbonyl compound, followed by further reactions to introduce the imidazolidine ring . Industrial production methods often utilize multi-step synthesis processes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-(2-(1H-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(2-(1H-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use in developing new pharmaceuticals for treating various diseases.
Industry: It is used in the production of agrochemicals and as a precursor in material science
Mechanism of Action
The mechanism of action of 5-(2-(1H-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar compounds to 5-(2-(1H-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione include:
5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione: This compound has a similar structure but with different substituents on the pyrazole ring.
Imidazole derivatives: These compounds share the imidazole ring and exhibit similar chemical properties.
The uniqueness of this compound lies in its specific combination of pyrazole and imidazolidine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10N4O2 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
5-(2-pyrazol-1-ylethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H10N4O2/c13-7-6(10-8(14)11-7)2-5-12-4-1-3-9-12/h1,3-4,6H,2,5H2,(H2,10,11,13,14) |
InChI Key |
PKLQYDCLTRMHGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCC2C(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


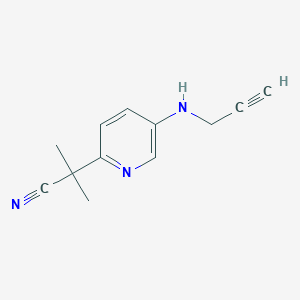
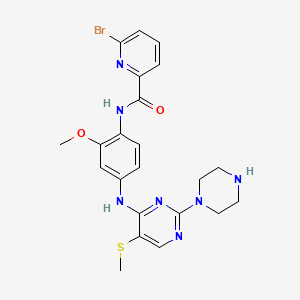
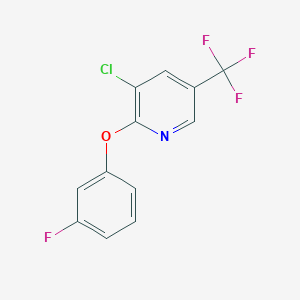
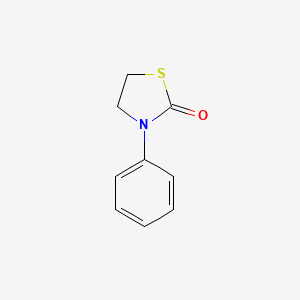
![tert-Butyl 2-{[(Benzyloxy)carbonyl]amino}pyrrolidine-1-carboxylate](/img/structure/B14884366.png)
![2-amino-2-(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B14884382.png)
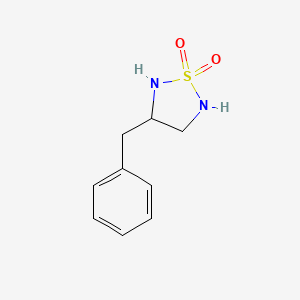
![2-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14884399.png)
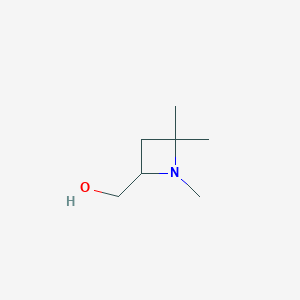
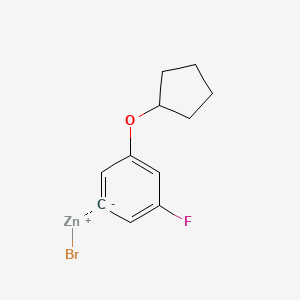
![5-[1-(Piperidin-1-yl)ethyl]furan-2-carboxylic acid](/img/structure/B14884422.png)
